DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Overview
Description
DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate core. The process includes:
Formation of the isophthalate core: This is achieved through esterification reactions involving isophthalic acid and methanol under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the isophthalate core with 4-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
DIMETHYL 5-({[(4-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE can be compared with other similar compounds, such as:
- DIMETHYL 5-((4-CHLOROBENZOYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((4-METHOXYBENZOYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((4-METHYLBENZOYL)AMINO)ISOPHTHALATE
These compounds share a similar core structure but differ in the substituents attached to the isophthalate core. The unique properties of this compound arise from the specific combination of the chlorobenzyl and carbothioyl groups, which confer distinct reactivity and biological activities.
Properties
IUPAC Name |
dimethyl 5-[(4-chlorophenyl)methylcarbamothioylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-16(22)12-7-13(17(23)25-2)9-15(8-12)21-18(26)20-10-11-3-5-14(19)6-4-11/h3-9H,10H2,1-2H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCDPJJLOVUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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